

Spectroscopic Profile of 2-Phenoxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenoxyphenylacetonitrile**

Cat. No.: **B1360290**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-phenoxyphenylacetonitrile** (CAS No: 25562-98-5). The document compiles available experimental and predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and use in research and development. Detailed experimental protocols are provided to guide researchers in acquiring similar data.

Introduction

2-Phenoxyphenylacetonitrile, with the chemical formula $C_{14}H_{11}NO$, is an aromatic nitrile.^[1] The structural elucidation and purity assessment of this compound are critical for its applications in various chemical syntheses. This guide presents a summary of its key spectroscopic characteristics to support such analytical efforts.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for **2-phenoxyphenylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **2-phenoxyphenylacetonitrile** is not readily available in public databases. The following data is predicted based on computational models and analysis

of structurally similar compounds. These predictions are intended to provide an estimate of the expected spectral features.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Phenoxyphenylacetonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40 - 7.00	Multiplet	9H	Aromatic protons (C_6H_5 - and $-\text{C}_6\text{H}_4$ -)
~3.80	Singlet	2H	Methylene protons (- CH_2 -)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Phenoxyphenylacetonitrile**

Chemical Shift (δ) ppm	Assignment
~157	Aromatic Carbon (C-O)
~135 - 120	Aromatic Carbons (C_6H_5 - and $-\text{C}_6\text{H}_4$ -)
~117	Nitrile Carbon ($-\text{C}\equiv\text{N}$)
~25	Methylene Carbon ($-\text{CH}_2$ -)

Infrared (IR) Spectroscopy

The IR spectrum of **2-phenoxyphenylacetonitrile** is characterized by the presence of a strong absorption band corresponding to the nitrile group.

Table 3: Key IR Absorption Bands for **2-Phenoxyphenylacetonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2250	Strong, Sharp	Nitrile C≡N Stretch
~1580, 1490	Medium-Strong	Aromatic C=C Stretch
~1240	Strong	Aryl Ether C-O Stretch

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **2-Phenoxyphenylacetonitrile**

m/z	Relative Intensity	Assignment
209	High	Molecular Ion [M] ⁺
180	Medium	[M - HCN] ⁺
152	Medium	[M - C ₂ H ₂ O] ⁺
77	High	[C ₆ H ₅] ⁺

Data sourced from the NIST WebBook, based on electron ionization.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

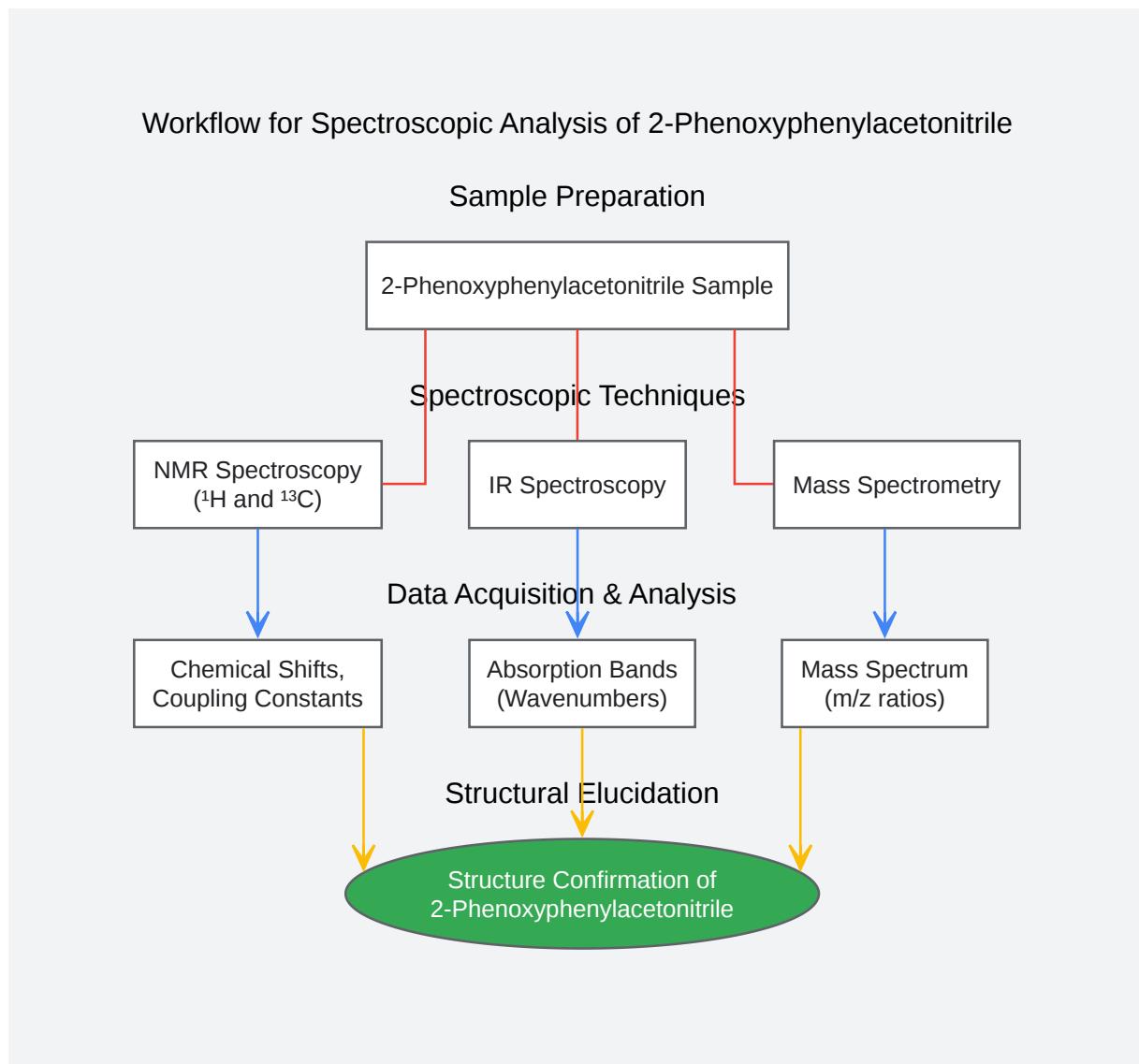
- Sample Preparation: Approximately 10-20 mg of **2-phenoxyphenylacetonitrile** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is utilized for data acquisition.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard 90° pulse sequence is used.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans are averaged to enhance the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence is employed.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids/oils): A small drop of the sample is placed between two KBr or NaCl plates.
 - KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

- Solution: The sample is dissolved in a suitable solvent (e.g., CCl_4 , CS_2) and placed in a liquid cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - Spectral Range: Typically $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For volatile compounds like **2-phenoxyphenylacetonitrile**, GC-MS is a common method.
- Ionization Method: Electron Ionization (EI) is a standard technique for generating ions from organic molecules. A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing them to ionize and fragment.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the fragmentation pattern, which

can provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-phenoxyphenylacetonitrile**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **2-phenoxyphenylacetonitrile**.

Conclusion

This technical guide provides a summary of the key spectroscopic data for **2-phenoxyphenylacetonitrile**. While experimental IR and MS data are available, the NMR data presented is based on prediction and should be used as a reference until experimental data is obtained. The detailed protocols and workflow diagram offer a practical framework for researchers engaged in the synthesis and characterization of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenoxyphenylacetonitrile [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenoxyphenylacetonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360290#spectral-data-for-2-phenoxyphenylacetonitrile-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com